1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
Overview
Description
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a bromo-fluorobenzyl group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromo-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a bromo-fluorobenzyl halide reacts with the piperidine ring.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Chemical Biology: The compound can be used to study biological pathways and interactions due to its unique structural features.
Material Science: It may be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and specificity, while the tert-butyldimethylsilyl-protected hydroxyethyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
- 1-(2-Bromo-5-chlorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
- 1-(2-Fluoro-5-methylbenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
Uniqueness: 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine is unique due to the presence of both bromo and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRDHOWILWKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BrFNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114935 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-55-3 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001114935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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